L-Tagatose

Low-calorie sweetener Sugar reduction Nutritional formulation

Formulators seeking sugar-like bulk and mouthfeel without glycemic impact face limited options. L-Tagatose (CAS 17598-82-2) directly addresses this need. • 92% sucrose sweetness, glycemic index ~3, caloric value 1.5 kcal/g. • Produces softer biscuits than allulose; accelerates Maillard browning for enhanced color. • Limited small-intestine absorption (~20%) with minimal insulin response; suitable for diabetic, ketogenic, and weight-management products. • Consistent temporal sweetness profile matching sucrose, unlike stevia. Reliable supply chain with verified purity ≥98% for research and pilot-scale formulation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 17598-82-2
Cat. No. B102514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tagatose
CAS17598-82-2
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)CO)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m0/s1
InChIKeyBJHIKXHVCXFQLS-LFRDXLMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Tagatose Procurement Baseline


L-Tagatose (CAS 17598-82-2) is the L-enantiomer of tagatose, a rare ketohexose monosaccharide. It functions as a low-calorie, bulk sweetener with a sweetness profile approximately 90-92% that of sucrose and a caloric value of ~1.5 kcal/g (38% of sucrose) [1]. As a left-handed sugar, L-Tagatose is structurally distinct from its more common D-enantiomer (D-Tagatose, CAS 87-81-0), a differentiation that underpins its unique metabolic and functional properties in food, pharmaceutical, and industrial applications [2]. Unlike many high-intensity or artificial sweeteners, L-Tagatose provides bulk and mouthfeel comparable to sucrose, enabling direct replacement in formulations requiring sugar-like physical properties [3].

Workflow Sugar-like bulk and sweetness for direct sucrose replacement in solid and semi-solid formulations
Selection L-enantiomer provides a distinct metabolic fate and low-calorie profile compared to D-sugars
Key Distinction Reported stable sweetness perception across formulation concentration range

L-Tagatose Substitution Limitations


Generic substitution among rare sugars and low-calorie sweeteners fails due to fundamental differences in stereochemistry, metabolic fate, and functional performance. L-Tagatose, as the L-enantiomer, exhibits a metabolic pathway distinct from D-Tagatose and other D-sugars, with limited absorption in the small intestine, thereby conferring a uniquely low glycemic impact (GI ~3) compared to fructose (GI 24) and sucrose (GI 65) [1]. Furthermore, direct comparative studies reveal that L-Tagatose does not inhibit cariogenic bacterial activity to the same extent as D-Tagatose, underscoring that enantiomeric substitution is not functionally equivalent [2]. In baked goods, tagatose demonstrates different browning kinetics and dough rheology compared to allulose, its C-3 epimer, which can produce harder doughs and softer biscuits [3]. These quantitative and functional divergences preclude simple one-to-one replacement without compromising product quality or nutritional claims.

Enantiomer mismatch

L-Tagatose may not replicate D-Tagatose anti-cariogenic effects; enantiomer functional profile differs.

Epimer rheology divergence

Tagatose doughs show higher viscosity and softer biscuits than allulose; textural outcomes may shift.

Temporal sweetness mismatch

L-Tagatose sweetness temporal profile differs from high-intensity sweeteners; sensory match may not transfer.

L-Tagatose Comparative Evidence


Caloric Density and Sweetness Potency

L-Tagatose delivers 1.5 kcal/g, representing a 62% reduction in caloric load relative to sucrose (4 kcal/g) and a 58% reduction relative to fructose (3.6 kcal/g), while maintaining 90-92% of the sweetness intensity [1]. This dual profile enables significant calorie reduction without sacrificing the sensory and bulking properties essential for solid and semi-solid food matrices.

Caloric & Sweetness Profile
Reported
−62.5% calories vs sucrose
0.91 relative sweetness
Supports low-calorie formulation research
Sweetness intensity constant across concentrations, per sensory panels
Low-calorie sweetener Sugar reduction Nutritional formulation

Glycemic Index Profile

L-Tagatose exhibits a glycemic index (GI) of 3, which is markedly lower than sucrose (GI 65), fructose (GI 24), and glucose (GI 100) [1]. This exceptionally low GI is attributed to limited absorption in the small intestine (approximately 20%) and a metabolic pathway independent of insulin [2]. The GI of 3 positions L-Tagatose as a suitable sweetener for ketogenic and diabetic diets, where minimizing postprandial glucose excursions is critical.

Glycemic Index
Reported
GI 3 (vs sucrose 65)
Reported very low glycemic impact
Limited small-intestine absorption (~20%)
Glycemic response Diabetes nutrition Blood glucose management

Anti-Cariogenic Activity vs. D-Tagatose

In a head-to-head study using Streptococcus mutans GS5 as a cariogenic model, D-Tagatose significantly inhibited acid production and water-insoluble glucan synthesis, whereas L-Tagatose did not demonstrate a comparable inhibitory effect [1]. Specifically, D-Tagatose and xylitol both significantly inhibited acid production in the presence of 1% sucrose, with D-Tagatose exhibiting a significantly stronger inhibitory effect than xylitol [2]. L-Tagatose was included in the study but did not exhibit the same level of inhibition, indicating a pronounced enantiomer-dependent functional divergence.

Anti-cariogenic Activity
Head-to-head
L-Tagatose: No significant inhibition vs D-Tagatose: Significant inhibition (p
Enantiomer-dependent functional divergence
D-Tagatose, not L-Tagatose, reported to inhibit S. mutans acid production
Dental health Anti-cariogenic Oral care formulation

Dough Rheology and Biscuit Texture vs. Allulose

In a direct comparative baking study, doughs formulated with tagatose exhibited higher viscosity and produced harder doughs than those made with allulose, while the resulting biscuits were softer [1]. Specifically, tagatose led to a more viscous dough rheology and softer final biscuit texture relative to allulose, which is an epimer of tagatose [2]. This differential behavior is attributed to variations in thermal properties and water-binding capacity between the two rare sugars.

Dough & Biscuit Texture
Head-to-head
Tagatose: More viscous dough, softer biscuits vs Allulose: Lower viscosity, harder biscuits
Reported texture profile differs from allulose
Functional outcome depends on desired biscuit texture
Bakery science Dough rheology Sugar replacement

Sweetness Temporal Profile vs. Stevia

Sensory evaluation using Temporal Dominance of Sensations (TDS) in yogurt demonstrated that tagatose exhibited the TDS curve most similar to sucrose among tested sweeteners, whereas stevia had the longest sweetness perception time (13 seconds) and a distinct temporal profile [1]. Furthermore, tagatose, erythritol, and sucrose all exhibited similar sweetness growth rates (slopes > 1), in contrast to high-potency sweeteners like sucralose and rebaudioside A, which had flatter sweetness functions (slopes < 1) [2].

Temporal Sweetness
Head-to-head
Tagatose TDS similar to sucrose vs Stevia: Longer sweetness (13 s), flatter slope
Sucrose-like temporal sweetness profile reported
High-intensity sweeteners may not match tagatose sensory dynamics
Sensory science Temporal sweetness Sugar-like mouthfeel

Relative Sweetness and Concentration Independence

The relative sweetness of tagatose was determined to be 0.91 (91% of sucrose) through sensory evaluation by trained panelists [1]. Notably, this relative sweetness remained constant across a concentration range of 3.3% to 22.0%, indicating that tagatose's sweetness perception does not diminish or amplify with changes in concentration [2]. This is in contrast to some high-potency sweeteners, which exhibit concentration-dependent sweetness and off-taste emergence at higher levels.

Relative Sweetness
Reported
0.91 (constant 3.3–22% w/v)
Concentration-independent sweetness stability
Predictable sensory quality across product formats
Sweetness potency Formulation stability Sensory consistency

L-Tagatose Application Scenarios


Low-Glycemic Bakery Products

Based on its caloric density of 1.5 kcal/g and GI of 3, L-Tagatose is suitable for developing diabetic-friendly and weight-management baked goods. Direct comparative evidence shows that L-Tagatose produces softer biscuits than allulose [1], and its concentration-independent sweetness (0.91 relative sweetness) ensures consistent sensory quality across a range of sugar replacement levels [2]. Formulators should note that tagatose accelerates Maillard browning, making it particularly suited for applications where enhanced color development is desired [3].

Sensory Match in Dairy and Confectionery

In yogurt and aqueous systems, L-Tagatose's temporal sweetness profile (TDS) closely matches that of sucrose, unlike stevia which exhibits prolonged sweetness duration [1]. This, combined with a sweetness growth rate (slope >1) similar to bulk sweeteners [2], makes L-Tagatose the preferred choice for replicating authentic sugar mouthfeel in dairy desserts, ice creams, and confections where off-notes from high-intensity sweeteners are undesirable.

Enantiomer-Specific Metabolism Studies

Research distinguishing L-Tagatose from D-Tagatose is critical for understanding enantiomer-specific metabolic pathways and prebiotic potential. A head-to-head study demonstrated that D-Tagatose, but not L-Tagatose, inhibits S. mutans acid production, highlighting functional divergence [1]. Additionally, the limited absorption (∼20%) of L-Tagatose in the small intestine supports its investigation as a selective substrate for colonic microbiota, a property that may differ from D-Tagatose and other rare sugars [2].

Ketogenic and Low-Carb Formulations

With a glycemic index of 3 and caloric contribution of 1.5 kcal/g, L-Tagatose meets the strict criteria for ketogenic certification [1]. Its negligible impact on blood glucose and insulin makes it suitable for meal replacements, sports nutrition products, and clinical nutrition formulas targeting metabolic health. The sugar-like bulk and sweetness profile further allow for clean-label, low-net-carb positioning in bars, shakes, and baking mixes [2].

Application
Selection Property
Validation Focus
Low-glycemic bakery formulation research
Sugar-like bulk with low GI and caloric load
Verify texture, browning, and glycemic response
Dairy and confectionery sensory match
Sucrose-matching temporal sweetness profile
Sensory profiling vs high-intensity sweeteners
Enantiomer-specific metabolism studies
Distinct L-enantiomer metabolic fate
Microbiota fermentation and anti-cariogenic divergence
Ketogenic and low-carb product development
Minimal insulin impact, bulk sweetener
Net-carb validation and metabolic response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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